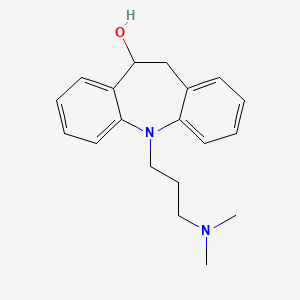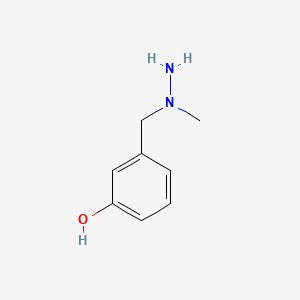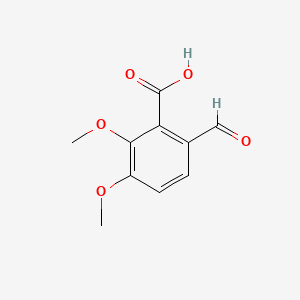
6-Formyl-2,3-dimethoxybenzoic acid
Overview
Description
6-Formyl-2,3-dimethoxybenzoic acid (6-FDMBA) is a synthetic compound with a variety of applications in scientific research, including drug design and medicinal chemistry. This compound is a derivative of benzoic acid and is often used in studies examining the effects of organic compounds on human physiology.
Scientific Research Applications
1. Polymorphic Outcome Control in Crystallization
6-Formyl-2,3-dimethoxybenzoic acid and similar compounds are utilized in controlling the polymorphic outcomes in crystallization. For instance, a study on 2,6-dimethoxybenzoic acid (a related compound) demonstrated the use of additives to influence crystallization outcomes, particularly for controlling the thermodynamic stability and solvent-mediated phase transitions in polymorphic forms (Semjonova & Be̅rziņš, 2022).
2. Synthesis of Isoindolone Derivatives
This compound plays a role in the synthesis of isoindolone derivatives. A study highlighted its reaction with secondary amines in the presence of silica nanoparticles to efficiently produce 2,3-dihydro-1H-isoindolone derivatives (Ramazani et al., 2011).
3. Production of New Acridone Alkaloids
The compound is used in the synthesis of new acridone alkaloids. Research on the transformation of 6-amino-2,3-dimethoxybenzoate, derived from this compound, led to the creation of several new acridone alkaloids, highlighting its utility in complex organic syntheses (Reisch et al., 1990).
4. Isoindoline Derivatives Synthesis
In another application, this compound was used in the synthesis of isoindoline derivatives. Acetylation reactions of its hydrazones and imines yielded 2-substituted 3-acetoxyisoindolinones, underlining its role in the formation of complex organic structures (Somogyi, 1985).
5. Crystal Structure and DFT Study
The compound's derivatives have been analyzed for their crystal structure and DFT (Density Functional Theory) study. A specific derivative was synthesized and studied for its crystal structure, demonstrating the compound's importance in material science and crystallography (Sapari et al., 2019).
6. Synthesis of Isoindolo[2,1-a][1,2,4]Triazino[2,3-c]Quinazoline Derivatives
Research in 2016 discussed the synthesis of novel isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazoline derivatives using this compound. This study showcases the compound's utility in the development of potential antitumor agents (Voskoboynik et al., 2016).
Safety and Hazards
The safety data sheet for “6-Formyl-2,3-dimethoxybenzoic acid” indicates that it may cause skin irritation, serious eye irritation, and may have effects on the respiratory system . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Properties
IUPAC Name |
6-formyl-2,3-dimethoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-14-7-4-3-6(5-11)8(10(12)13)9(7)15-2/h3-5H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXXOIGTXJOVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=O)C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870580 | |
| Record name | Opianic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-05-1 | |
| Record name | 6-Formyl-2,3-dimethoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Opianic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Opianic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Opianic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870580 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,6-dimethoxyphthalaldehydic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.512 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OPIANIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y12S106OW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Opianic acid, also known as 6-formyl-2,3-dimethoxybenzoic acid, has the molecular formula C10H10O5 and a molecular weight of 210.18 g/mol. [, , ]
A: NMR spectroscopy is particularly useful in distinguishing between the open-chain and lactol forms of opianic acid. The aldehyde proton of the open form appears in the low field region of the NMR spectrum, while the lactol proton appears in the intermediate field. [] Additionally, the formation of cyclic acetyl derivatives of opianic acid results in a distinct lactol peak in the NMR spectrum. [] Infrared (IR) spectroscopy can also provide insights into the structure of opianic acid, particularly regarding its existence in cyclic or open-chain forms in the solid state. []
A: In water, opianic acid exists as an equilibrium mixture of approximately 30% lactol form (Ia) and 70% open-chain form (IIa). [] This equilibrium influences the acidity of the carboxyl group. []
A: This treatment leads to the evolution of methyl chloride or iodide and the formation of methyl nor-opianic acid (C9H8O5). This reaction effectively removes one methyl group from the opianic acid molecule. []
A: Opianic acid reacts with various hydrazines to yield either hydrazone or phthalazinone derivatives. The specific product formed depends on the electronic properties of the substituent attached to the hydrazine molecule. []
ANone: Yes, opianic acid can be involved in several cyclization reactions. For example:
- Oxidative cyclization of opianic acid aroylhydrazones with iodine and yellow mercuric oxide produces 1,3,4-oxadiazole derivatives. []
- Heating opianic acid aroylhydrazones with acetic anhydride leads to the formation of 1,3,4-oxadiazoline derivatives through a condensative cyclization process. []
- Opianic acid can undergo a one-pot, microwave-assisted cyclization reaction with substituted hydrazines in the presence of a solid acid catalyst like montmorillonite K-10, yielding phthalazinones. [, ]
ANone: Opianic acid serves as a key intermediate in the synthesis of various compounds, including:
- Papaverine: A naturally occurring alkaloid with antispasmodic properties. []
- Gladiolic acid: An antifungal compound produced by Penicillium gladioli. []
- Saluzide: A medication used in the treatment of tuberculosis. []
- Acridone alkaloids: Nitrogen-containing heterocyclic compounds with diverse biological activities. []
- Benzimidazole derivatives: A class of heterocyclic compounds with a wide range of pharmaceutical applications. [, ]
- Isoindolo[2,1-a][1,2,4]triazino[2,3-c]quinazoline derivatives: Compounds with potential anticancer and FGFR1 inhibitory activity. []
- 2,3-dihydro-1H-isoindolone derivatives: Compounds with potential biological activities. []
A: While opianic acid itself may not be the primary bioactive molecule, its derivatives, like gladiolic acid, demonstrate significant biological activity. []
A: Gladiolic acid acts as a potent inhibitor of electron transport and oxidative phosphorylation in the mitochondria of fungi and plants. [] Its ortho-diformyl group is thought to be crucial for this inhibitory activity. []
ANone: Gladiolic acid likely disrupts mitochondrial function through:
- Cross-linking of amino groups: The highly reactive ortho-diformyl group of gladiolic acid can cross-link amino groups on membrane polypeptides, potentially interfering with the electron transport chain. []
- Monofunctional reactions with amino groups: Gladiolic acid can also react with free amino groups essential for enzyme function, including those on cytochrome c. []
ANone: Opianic acid can be synthesized through various methods, including:
- Oxidation of meconin: Meconin, a naturally occurring lactone, can be oxidized to yield opianic acid. [, ]
- Oxidation of hydrastine or narcotine: These alkaloids can be oxidized to produce opianic acid. []
- Synthesis from m-meconin: m-Opianic acid can be prepared in good yield from m-meconin. []
- Synthesis from piperonylic acid: A new phthalide, 4:5-methylenedioxyphthalide, which can be used to synthesize opianic acid, has been obtained from piperonylic acid. []
A: Methyl nor-opianic acid represents an intermediate compound in the stepwise demethylation of opianic acid. [] Its formation highlights the reactivity of the methoxy groups in opianic acid and the potential for generating structural analogs.
ANone: While the provided abstracts do not delve into specific details regarding the stability and compatibility of opianic acid, it's important to consider the following:
- Sensitivity to acids: The reaction of opianic acid with strong acids, like hydrochloric acid and hydroiodic acid, leading to demethylation suggests potential sensitivity to highly acidic conditions. []
- Reactivity of the aldehyde group: The aldehyde group in opianic acid is known to participate in various reactions, such as condensations and cyclizations, indicating its reactivity and potential susceptibility to degradation under certain conditions. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


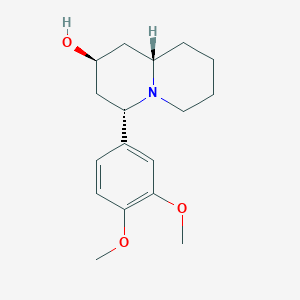
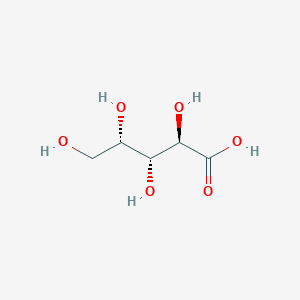
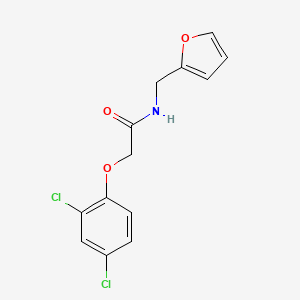
![[4-[2-(3-Chlorophenyl)-5-methyl-7-pyrazolo[1,5-a]pyrimidinyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1211986.png)
![Azuleno[6,5-b]furan-5-carboxaldehyde, 3,8-dimethyl-](/img/structure/B1211987.png)

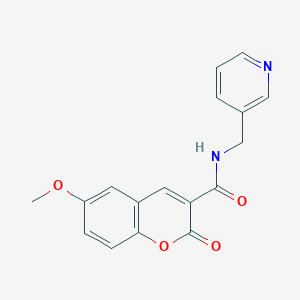

![(10-Acetyloxy-3-hydroxy-1,5-dimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1211994.png)

![methyl (2R)-2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate](/img/structure/B1212000.png)

